molecular formula C6H5ClN2O2 B048662 5-Chloro-2-nitroaniline CAS No. 1635-61-6

5-Chloro-2-nitroaniline

Cat. No. B048662
CAS RN: 1635-61-6
M. Wt: 172.57 g/mol
InChI Key: ZCWXYZBQDNFULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 5-Chloro-2-nitroaniline involves multiple steps including oxidation, etherification, reduction, alkylation, and further oxidation processes. A notable synthesis approach yielded N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline from 2,5-dichloronitrobenzene with a total yield of 75%, showcasing the method's convenience and feasibility (Liu Deng-cai, 2008).

Molecular Structure Analysis

Spectral investigations including FTIR, FT-Raman, UV, NMR, and quantum chemical calculations have been conducted on compounds similar to 5-Chloro-2-nitroaniline to understand their structural, spectroscopic, and electronic properties. These studies provide insights into the molecule's vibrational analysis, electronic transitions, and molecular electrostatic potential (MESP), highlighting its potential as a nonlinear optical material (R. Meenakshi, 2017).

Chemical Reactions and Properties

Research on 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, demonstrates its utility as a multireactive building block for heterocyclic oriented synthesis. This capability facilitates the preparation of various nitrogenous heterocycles, underlining the compound's versatility in synthesizing diverse chemical structures (Soňa Křupková et al., 2013).

Physical Properties Analysis

The solubility of 2-Chloro-5-nitroaniline in various solvents increases with temperature, with solubility order in different solvents providing critical data for its processing and application in chemical syntheses. The solubility data have been accurately modeled using equations and thermodynamic models to predict its behavior in different solvent systems (R. Xu & Jian Wang, 2019).

Chemical Properties Analysis

Kinetic studies of reactions involving chloro-nitropyridines have shed light on the nucleophilic substitution mechanisms, offering insights into the reactivity and stability of the nitro group in positions influenced by chloro substituents. These findings are crucial for understanding the chemical behavior and potential reactivity pathways of 5-Chloro-2-nitroaniline and its derivatives (Ezzat A. Hamed, 1997).

Scientific Research Applications

  • Organic Synthesis and Catalysis : N-chloro-2-nitroanilines, including 5-Chloro-2-nitroaniline, are known for their stability and have potential applications in organic synthesis and catalysis (Chapman & Dyall, 1976).

  • Nonlinear Optical Material : 5-Chloro-2-nitroanisole, a derivative, shows promise as a nonlinear optical material due to its structural, spectroscopic, and electronic properties (Meenakshi, 2017).

  • Crystal Structure Analysis : The crystal structures of nitroaniline derivatives reveal the significant role of the nitro group in weak interactions and the importance of hydrogen bonds in their structures (Medviediev & Daszkiewicz, 2021).

  • Synthesis of Chemical Compounds : Various synthetic methods have been developed for nitroaniline derivatives, demonstrating their feasibility in chemical synthesis (Chen Chao-sen, 2009); (Liu Deng-cai, 2008).

  • Electrochemical Detection : Modified electrodes can detect and differentiate various nitroaromatic compounds, including 1-chloro-2-nitrobenzene, in aqueous solutions (Chen, Cheng, & Gooding, 2012).

  • Catalysis in Environmental Applications : Silica-supported gold nanoparticles show promise as catalysts for reducing nitroaniline derivatives to less toxic compounds (Naseem, Begum, & Farooqi, 2017).

  • Biodegradation Studies : The anaerobic degradation of nitroaniline derivatives by specific bacterial strains has been studied, revealing potential pathways for bioremediation (Duc, 2019).

  • Solubility and Thermodynamic Studies : The solubility of nitroaniline derivatives in various solvents has been analyzed, providing important data for chemical process design (Xu & Wang, 2019).

  • Pharmaceutical Applications : Some nitroaniline derivatives have shown promising antibacterial properties, indicating potential for pharmaceutical applications (Ghazi, Mohamed, Ismail, & Kamal, 1986).

  • Analytical Chemistry : Derivatives of nitroaniline have been utilized in analytical chemistry for various applications, such as detection and quantification of genotoxic impurities in pharmaceuticals (Rao et al., 2021).

Safety And Hazards

5-Chloro-2-nitroaniline is a highly toxic and hazardous chemical compound that poses significant risks to human health and the environment . The compound is fatal if swallowed, inhaled or in contact with skin . Even prolonged or repeated exposure to this substance may cause damage to internal organs .

properties

IUPAC Name

5-chloro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWXYZBQDNFULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167604
Record name 5-Chloro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-nitroaniline

CAS RN

1635-61-6
Record name 5-Chloro-2-nitroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1635-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-nitroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-nitroaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-CHLORO-2-NITROANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/656XJM4CON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Compounds of formula I can be prepared without using the intermediate of formula II. For example, 3,4-dinitrochlorobenzene may be treated with liquid ammonium in a solvent such as ethanol to obtain 2-nitro-5-chloroaniline, which may then be treated with acetic anhydride in a solvent such as pyridine at 0°-5° C. to yield 2-nitro-5-chloroacetanilide. The 2-nitro-5-chloro acetanilide may then be converted to the corresponding 2-dialkylamino-5-chloroacetanilide by hydrogenating the nitro compound using platinum on carbon as catalyst in the presence of an aliphatic aldehyde (2:1 molar ratio to the nitro compound). The acetanilide can be hydrolyzed with a reagent such as sodium methoxide in a solvent such as methanol to give the corresponding 2-dialkylamino-5-chloroaniline. The chloroaniline can be treated with an appropriate reagent to give a 2-dialkylamino-5-substituted-aniline, e.g. the chloroaniline reacted with 1-propanethiol and sodium hydroxide in dimethylformamide/water at room temperature will yield 2-dialkylamino-5-propylthioaniline. This aniline may then be treated as the compound of formula III on page 5 to obtain a compound of formula I.
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Amino-(4-methoxyphenyl)-methylpolystyrene (loading 1.69 mmol/g, 7.00 g, 11.8 mmol) was soaked in DMSO in a peptide vessel for 30 min. The solvent was then drained. DIEA (11.3 mL, 65.1 mmol) in DMSO (88 mL) was added to the resin, followed by 4-chloro-2-fluoronitrobenzene (10.4 g, 59.2 mmol). The mixture was shaken at room temperature for 19 h, at which point it was drained. The resin was washed with DMSO (3×), EtOH (3×), DMF (3×), MeOH (3×) and DCM (3×). It was then dried under vacuum overnight. A small sample (approx. 10 mg) was treated with 23:2:75 (v/v/v) TFA/H2O/DCM (0.5 mL) for ca. 1 h. The solution containing the released material was concentrated and analyzed with LC/MS. UV (254 nm): 97% @ 5.65 min. MS: m/e 171 (M−1).
Name
Quantity
11.3 mL
Type
reactant
Reaction Step One
Name
Quantity
88 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-nitroaniline
Reactant of Route 3
5-Chloro-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-nitroaniline
Reactant of Route 6
5-Chloro-2-nitroaniline

Citations

For This Compound
277
Citations
SW Ng - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
… 5-Chloro-2-nitroaniline … 5-Chloro-2-nitroaniline … 5-Chloro-2-nitroaniline …
Number of citations: 2 scripts.iucr.org
KJ Chapman, LK Dyall - Australian Journal of Chemistry, 1976 - CSIRO Publishing
… afforded 2-amino-5-nitrobiphenyl16 which was crystallized from aqueous ethanol to obtain yellow crystals with a blue reflex, mp 124.5-125.5" (lit.16 125"). 3- and 5-Chloro-2-nitroaniline …
Number of citations: 5 www.publish.csiro.au
CY HOU, XF CHEN, JY LIU, BZ WANG - Acta Chimica Sinica, 2011 - sioc-journal.cn
… Abstract The oxidative cyclization reaction of 5-chloro-2-nitroaniline via sodium hypochlorite to yield 5-chloro-benzofuroxan is investigated by the hybrid density functional theory (DFT) …
Number of citations: 2 sioc-journal.cn
MAVR da Silva, LMSS Lima, ARG Moreno… - The Journal of Chemical …, 2008 - Elsevier
… 4-chloro-3-nitroaniline and 5-chloro-2-nitroaniline, and the computational thermochemistry … -3-nitroaniline and of 5-chloro-2-nitroaniline were derived. This thermochemical parameter …
Number of citations: 19 www.sciencedirect.com
KJ Chapman, LK Dyall, LK Frith - Australian journal of chemistry, 1984 - CSIRO Publishing
… With the inhibitor routinely added, the N-chloro derivatives of 2-nitroaniline, 4-, 5-, and 6-methyl-2-nitroaniline, and 4- and 5-chloro-2-nitroaniline, were prepared in excellent yields (>95 …
Number of citations: 9 www.publish.csiro.au
Y Yang, U Englert, Q Li - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
The title molecule, C6H5ClN2O2, crystallizes with two molecules in the asymmetric unit. Both residues are planar with an intramolecular hydrogen bond between the amino and nitro …
Number of citations: 2 scripts.iucr.org
S Wiktorowski, R Tosik, K Janio - Chemistry for the Protection of the …, 1991 - Springer
… They are very toxic if they contain 5-chloro- 2-nitroaniline or other refractory organic. Under … The removal of odor and color indicated that thiophenol and 5-chloro- 2nitroaniline had …
Number of citations: 1 link.springer.com
DJ Gerbi, GT Boyd, DA Ender, PCW Leung - MRS Online Proceedings …, 1987 - Springer
… Alternatively, 5-chloro-2-nitroaniline can be synthesized by the acylation and nitration of 3-… , 5-chloro-2-nitroaniline and 3-chloro4-nitroaniline [2]. Single crystals of 5-chloro-2-nitroaniline …
Number of citations: 5 link.springer.com
VE Bel'skii, MI Vinnik - Bulletin of the Academy of Sciences of the USSR …, 1964 - Springer
… used samples of o-nitroaniline, p-nitroaniline, 5-chloro-2-nitroaniline, and 2-chloro-4nitroaniline; … temperatures, Table 4 cites the results of the acylation of 5-chloro- 2-nitroaniline at 50 …
Number of citations: 1 link.springer.com
SH Mir, Y Takasaki, ER Engel… - Angewandte Chemie …, 2017 - Wiley Online Library
… The first example of ferroelasticity in an organic molecular crystal of 5-chloro-2-nitroaniline is presented, with thorough characterization by macro- and microscopic methods. The …
Number of citations: 78 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.